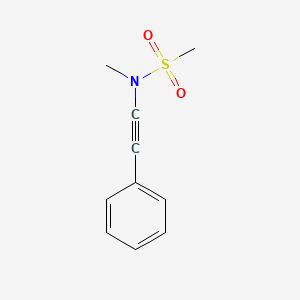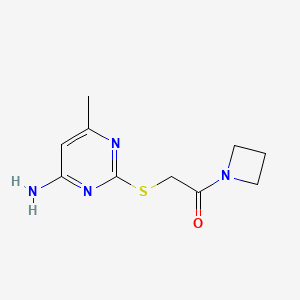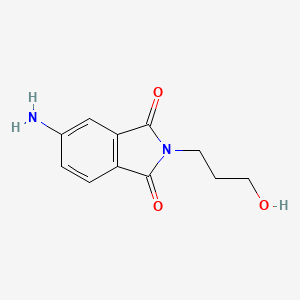
5-amino-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with an appropriate amine and an alcohol. One common method is as follows:
Starting Materials: Phthalic anhydride, 3-aminopropanol, and a suitable solvent such as ethanol.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 80-100°C.
Procedure: Phthalic anhydride is dissolved in ethanol, and 3-aminopropanol is added dropwise to the solution. The mixture is then heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by cooling the reaction mixture, filtering off any precipitate, and recrystallizing the solid from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
5-amino-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 5-amino-2-(3-oxopropyl)-1H-isoindole-1,3(2H)-dione.
Reduction: The major product is 5-amino-2-(3-hydroxypropyl)-1H-isoindoline.
Substitution: The major products depend on the substituents introduced during the reaction.
科学的研究の応用
5-amino-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 5-amino-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 5-amino-2-(3-hydroxypropyl)-1H-isoindoline
- 5-amino-2-(3-oxopropyl)-1H-isoindole-1,3(2H)-dione
- 5-amino-2-(3-hydroxypropyl)-1H-isoindole
Uniqueness
5-amino-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
5-amino-2-(3-hydroxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H12N2O3/c12-7-2-3-8-9(6-7)11(16)13(10(8)15)4-1-5-14/h2-3,6,14H,1,4-5,12H2 |
InChIキー |
PMPQICKJLRRTLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)C(=O)N(C2=O)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,5R,6R)-6-((2R)-2-((2R)-2-((4S)-4-Carboxy-5,5-dimethylthiazolidin-2-yl)-2-((R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)acetamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14902662.png)
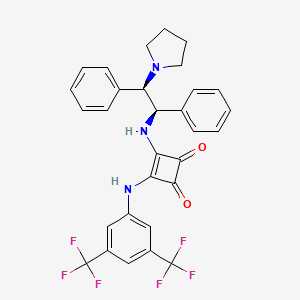
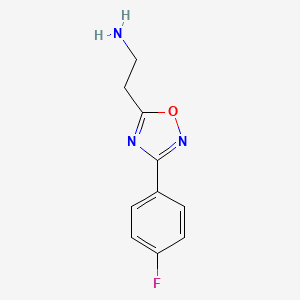
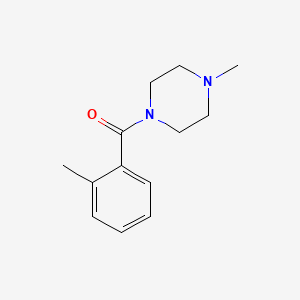
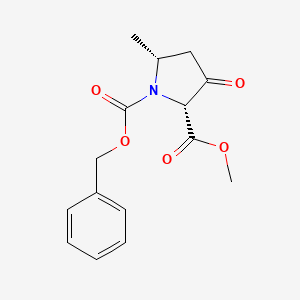
![Ethyl 3-(2'-(diphenylphosphanyl)-6-methyl-[1,1'-biphenyl]-2-yl)butanoate](/img/structure/B14902704.png)
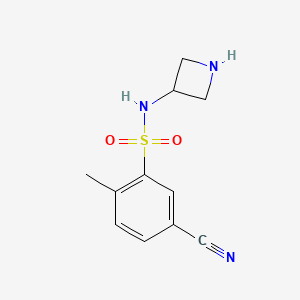

![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)
